

"analytical methods for 2-n-(4-Aminobutyl)-amino-5-bromopyridine characterization"

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Compound of Interest

Compound Name: 2-n-(4-Aminobutyl)-amino-5-bromopyridine

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An Application Guide: Comprehensive Analytical Characterization of **2-n-(4-Aminobutyl)-amino-5-bromopyridine**

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Abstract

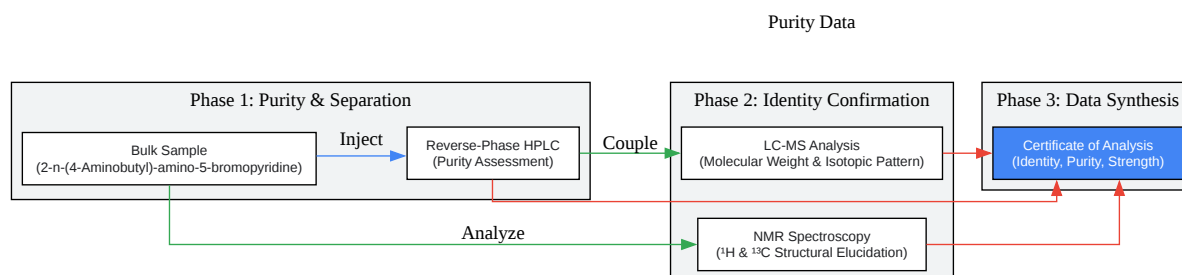
This technical guide provides a comprehensive framework of analytical methodologies for the structural elucidation and purity assessment of **2-n-(4-Aminobutyl)-amino-5-bromopyridine** ($C_9H_{14}BrN_3$). As a substituted aminopyridine, this compound holds potential as a building block in pharmaceutical research and drug development, where rigorous characterization is paramount for ensuring product quality, safety, and efficacy.^{[1][2]} We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems, establishing a robust strategy for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

2-n-(4-Aminobutyl)-amino-5-bromopyridine is a heterocyclic compound featuring a brominated pyridine core and an aliphatic aminobutyl side chain.[2] The presence of multiple functional groups—primary and secondary amines, and an aromatic bromide—necessitates a multi-faceted analytical approach to confirm its identity, quantify its purity, and identify any process-related impurities or degradants. The analytical workflow detailed herein ensures the unambiguous verification of the molecular structure and the accurate assessment of its purity profile, which are critical checkpoints in any chemical or pharmaceutical development pipeline.

Integrated Analytical Workflow

A complete characterization of **2-n-(4-Aminobutyl)-amino-5-bromopyridine** is not achieved by a single technique but by the strategic integration of orthogonal methods. Chromatographic techniques provide purity data, while spectroscopic methods confirm structural identity.



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Caption: Integrated workflow for the characterization of **2-n-(4-Aminobutyl)-amino-5-bromopyridine**.

Chromatographic Methods: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like substituted pyridines.[3] A reverse-phase

(RP) method is particularly suitable due to the compound's moderate polarity.

Causality in Method Design: Why Reverse-Phase HPLC?

- **Stationary Phase:** A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the pyridine ring and the butyl chain.
- **Mobile Phase:** A gradient of acetonitrile (ACN) and water is used to elute the main compound and separate it from more polar or less polar impurities.
- **Mobile Phase Modifier:** The addition of a small amount of acid (e.g., formic or phosphoric acid) is critical.^{[4][5]} The amine groups in the target molecule are basic and can interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing). The acid protonates the amines, minimizing these secondary interactions and ensuring sharp, symmetrical peaks. Formic acid is recommended for LC-MS compatibility.^[4]

Protocol: HPLC Purity Determination

Objective: To quantify the purity of **2-n-(4-Aminobutyl)-amino-5-bromopyridine** by percent area normalization.

Instrumentation & Materials:

- HPLC system with a UV detector, binary or quaternary pump, autosampler, and column oven.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade Acetonitrile (ACN) and Water.
- Formic Acid (≥99%).
- Sample of **2-n-(4-Aminobutyl)-amino-5-bromopyridine**.

Procedure:

- **Mobile Phase Preparation:**

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
- Chromatographic Conditions:
 - Set up the HPLC system with the parameters outlined in the table below.

Parameter	Recommended Value	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard for retaining moderately polar compounds.
Mobile Phase	A: 0.1% FA in Water B: 0.1% FA in ACN	Provides good solubility and peak shape. [4] [5]
Gradient	5% B to 95% B over 20 min	Ensures elution of a wide range of potential impurities.
Flow Rate	1.0 mL/min	Typical analytical flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Provides reproducible retention times. [6]
Detection (UV)	254 nm	Common wavelength for aromatic pyridine systems. [7]
Injection Vol.	10 µL	Standard volume to avoid column overloading.

- System Suitability:
 - Before sample analysis, inject a standard solution five times.

- The Relative Standard Deviation (RSD) of the peak area should be $\leq 2.0\%$.^[6]
- The tailing factor for the main peak should be between 0.8 and 1.5.^[6]
- Analysis & Data Interpretation:
 - Inject the prepared sample solution.
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by the area normalization method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Spectroscopic Methods: Structural Elucidation

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides definitive confirmation of the molecular weight. For this compound, the presence of bromine provides a highly characteristic isotopic signature. Bromine exists naturally as two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^[8] This results in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, which is a powerful diagnostic tool.

Expected Molecular Weight:

- Formula: $\text{C}_9\text{H}_{14}\text{BrN}_3$
- Monoisotopic Mass (for ^{79}Br): 243.0426 Da
- Monoisotopic Mass (for ^{81}Br): 245.0405 Da

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and isotopic pattern of the target compound.

Instrumentation:

- HPLC system (as described in Sec 3.2) coupled to a mass spectrometer.

- Electrospray Ionization (ESI) source.

Procedure:

- LC Separation: Use the HPLC method detailed in Protocol 3.2. The use of formic acid as a modifier makes it directly compatible with MS.[\[4\]](#)
- MS Parameters (Positive Ion Mode):
 - Ionization Mode: ESI Positive. The amine groups are readily protonated to form $[M+H]^+$ ions.
 - Scan Range: m/z 100 - 500. This range comfortably covers the expected molecular ion.
 - Capillary Voltage: ~3.5 kV (instrument dependent).
 - Source Temperature: ~120 °C (instrument dependent).
- Data Interpretation:
 - Extract the mass spectrum from the chromatographic peak corresponding to the main component.
 - Look for the characteristic isotopic cluster for a single bromine atom.

Ion Species	Expected m/z (for ^{79}Br)	Expected m/z (for ^{81}Br)	Relative Intensity
$[M+H]^+$	~244.05	~246.05	~1:1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure by mapping the carbon-hydrogen framework.[\[9\]](#)

Protocol: ^1H and ^{13}C NMR

Objective: To confirm the chemical structure of **2-n-(4-Aminobutyl)-amino-5-bromopyridine**.

Instrumentation & Materials:

- NMR Spectrometer (e.g., 400 MHz or higher).[3]
- 5 mm NMR tubes.
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable N-H protons.
- Tetramethylsilane (TMS) as an internal standard.

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated solvent in an NMR tube.[8]
 - Ensure the sample is fully dissolved.
- Data Acquisition:
 - Acquire ¹H and ¹³C{¹H} spectra according to standard instrument procedures.
- Expected Spectral Features (Predicted):
 - ¹H NMR: Expect distinct signals for the three aromatic protons on the pyridine ring, signals for the four methylene (-CH₂-) groups of the butyl chain, and broader signals for the amine (NH/NH₂) protons. The chemical shifts and coupling patterns will be unique to this specific structure.
 - ¹³C NMR: Expect nine distinct carbon signals: three for the aromatic carbons of the pyridine ring (two C-H and one C-Br), one for the carbon attached to the secondary amine (C-N), and four signals for the methylene carbons of the butyl chain.

Conclusion

The analytical characterization of **2-n-(4-Aminobutyl)-amino-5-bromopyridine** requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols provided herein for HPLC, LC-MS, and NMR establish a robust and reliable workflow. HPLC with UV detection serves as the primary tool for purity assessment, while LC-MS confirms the molecular weight and key isotopic features. Finally, NMR provides the definitive structural proof. Adherence to these detailed methods will ensure a comprehensive and accurate characterization, which is fundamental for the advancement of this compound in research and development settings.

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